2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile
Description
2-(2,9-Dioxaspiro[55]undecan-3-yl)acetonitrile is a chemical compound characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system
Properties
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-6-2-10-1-3-11(9-14-10)4-7-13-8-5-11/h10H,1-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXBOUSFDGLVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268257 | |
| Record name | 2,9-Dioxaspiro[5.5]undecane-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-13-0 | |
| Record name | 2,9-Dioxaspiro[5.5]undecane-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095410-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Dioxaspiro[5.5]undecane-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the acetonitrile group. One common method involves the reaction of a suitable diol with a nitrile precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with acetonitrile to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetic acid
- 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)methanamine
Uniqueness
Compared to similar compounds, 2-(2,9-Dioxaspiro[5The spirocyclic structure is also a key feature that differentiates it from other compounds with similar backbones .
Biological Activity
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile is a chemical compound notable for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter systems.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 195.26 g/mol
- CAS Number : 2095410-13-0
Research indicates that compounds structurally related to this compound may act as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR). This interaction can lead to significant alterations in neuronal excitability, which is critical for various neurological functions and could have implications for treating conditions such as anxiety and epilepsy.
Antagonistic Effects on GABAAR
The biological activity of this compound has been primarily linked to its potential as a GABAAR antagonist. Studies on similar compounds have shown that they can inhibit GABA-induced currents in neuronal cells, suggesting that this compound may exhibit similar properties.
Neuroprotective Properties
Preliminary studies suggest that the compound may also possess neuroprotective qualities. It has been hypothesized that by modulating GABAAR activity, it could help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively reduce the viability of certain cancer cell lines through apoptosis induction mechanisms. For instance, compounds with similar structural features have shown cytotoxic effects against MCF-7 breast cancer cells at concentrations ranging from 10 to 50 μM .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals that while many exhibit GABAAR antagonistic properties, the unique spirocyclic structure of this compound may confer distinct pharmacological profiles:
| Compound Name | GABAAR Antagonism | Cytotoxic Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Moderate | Potential |
| 3,9-Diazaspiroundecane-based compounds | Yes | High | Limited |
| 2-(2,9-Dioxaspiro[5.5]undecan-3-acetic acid | Yes | Low | None |
Synthesis and Industrial Applications
The synthesis typically involves creating the spirocyclic ring system followed by nitrile introduction through various organic reactions. This process is crucial for producing high-purity samples for research purposes and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
